Genz-644282, also known as GZ, is a novel, potent, small-molecule inhibitor of topoisomerase I (Top1). [, ] Unlike the clinically approved camptothecin-derived Top1 inhibitors, Genz-644282 is non-camptothecin-based. [, , ] This distinction is significant due to the limitations of camptothecins, including instability of their α-hydroxylactone six-membered E-ring structure, bone marrow and intestinal toxicity, and susceptibility to drug efflux pumps. []
Genz-644282 represents a promising lead compound for developing new anticancer agents. [, ] Its development aims to overcome the limitations of camptothecins while providing an effective treatment option for various cancers.
Genz-644282 functions as a topoisomerase I (Top1) inhibitor, ultimately leading to cancer cell death. [, ] Its mechanism of action involves the following:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2